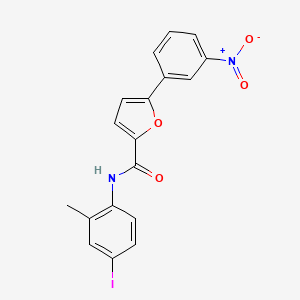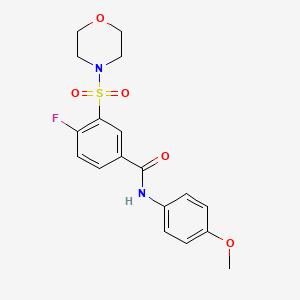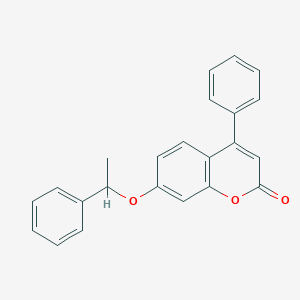
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as INFA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. INFA belongs to the class of furan-based compounds and is known to exhibit potent pharmacological properties. In
Mécanisme D'action
The mechanism of action of INFA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways. INFA has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, INFA has been shown to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
INFA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the regulation of cellular pathways. Additionally, INFA has been found to induce the production of reactive oxygen species, leading to oxidative stress and DNA damage. INFA has also been found to modulate the expression of various genes involved in the regulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
INFA has several advantages for lab experiments. It is a synthetic compound, which allows for easy purification and analysis. Additionally, INFA has been extensively studied, and its pharmacological properties are well characterized. However, INFA also has some limitations for lab experiments. It is a relatively complex compound, which may make it difficult to synthesize in large quantities. Additionally, the mechanism of action of INFA is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on INFA. One potential direction is to investigate its potential as an anti-cancer agent. INFA has been shown to inhibit the growth of various cancer cells, and further studies could explore its efficacy in different cancer types. Another potential direction is to investigate its potential as an anti-inflammatory agent. INFA has been shown to inhibit the production of pro-inflammatory cytokines, and further studies could explore its efficacy in different inflammatory conditions. Additionally, further studies could investigate the mechanism of action of INFA and identify potential targets for its pharmacological effects.
Méthodes De Synthèse
The synthesis of INFA involves the reaction between 4-iodo-2-methylaniline and 3-nitrobenzaldehyde in the presence of a catalyst and solvent. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to form the furan ring. The final product is then purified using column chromatography to obtain pure INFA. The purity of the synthesized INFA can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
INFA has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial properties. INFA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, INFA has been shown to possess anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O4/c1-11-9-13(19)5-6-15(11)20-18(22)17-8-7-16(25-17)12-3-2-4-14(10-12)21(23)24/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHWIRBUNIZNQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodo-2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125115.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![2-(4-chlorophenoxy)-N'-[(4-chlorophenoxy)acetyl]-N-isopropylacetohydrazide](/img/structure/B5125130.png)

![1-[4-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B5125147.png)
![N-[3-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B5125153.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)
![methyl 2-{[2,6-dinitro-4-(trifluoromethyl)phenyl]amino}benzoate](/img/structure/B5125169.png)


![5-[3-(5-chloro-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125198.png)
![1-[3-(3-methoxyphenoxy)propoxy]-2-nitrobenzene](/img/structure/B5125209.png)